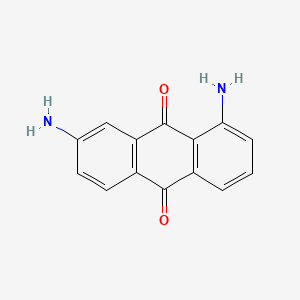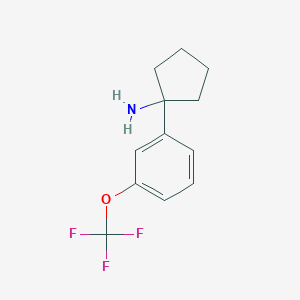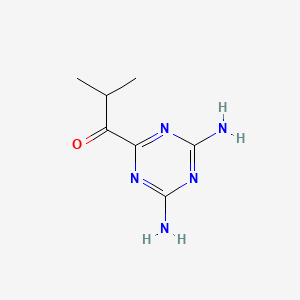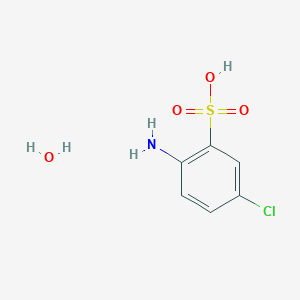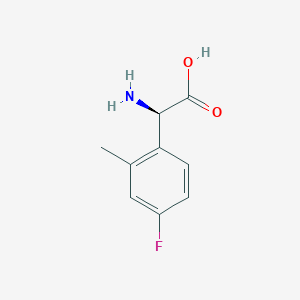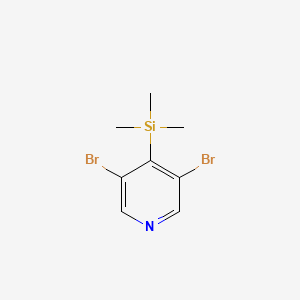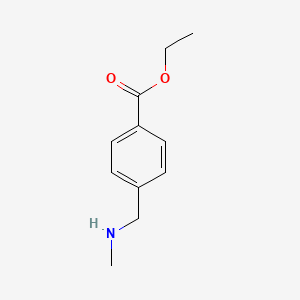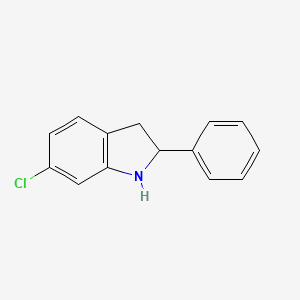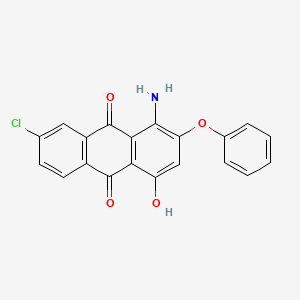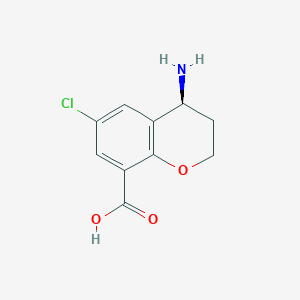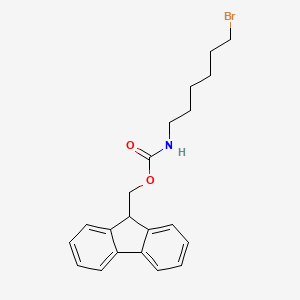
(9H-Fluoren-9-yl)methyl (6-bromohexyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9H-Fluoren-9-yl)methyl (6-bromohexyl)carbamate is a chemical compound with the molecular formula C21H24BrNO2 and a molecular weight of 402.32 g/mol . This compound is characterized by the presence of a fluorenyl group, a bromohexyl chain, and a carbamate functional group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (6-bromohexyl)carbamate typically involves the reaction of (9H-Fluoren-9-yl)methyl chloroformate with 6-bromohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and solvents, and the reaction is typically carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
(9H-Fluoren-9-yl)methyl (6-bromohexyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the original compound.
Hydrolysis: The major products are the corresponding amine and fluorenylmethanol.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(9H-Fluoren-9-yl)methyl (6-bromohexyl)carbamate is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (9H-Fluoren-9-yl)methyl (6-bromohexyl)carbamate involves its interaction with specific molecular targets. The bromohexyl chain can undergo substitution reactions with nucleophiles, leading to the formation of new compounds. The fluorenyl group can interact with aromatic systems, and the carbamate group can undergo hydrolysis, releasing the corresponding amine and alcohol. These interactions and reactions are mediated by various molecular pathways and enzymes.
Comparación Con Compuestos Similares
(9H-Fluoren-9-yl)methyl (6-bromohexyl)carbamate can be compared with other similar compounds, such as:
(9H-Fluoren-9-yl)methyl (6-chlorohexyl)carbamate: Similar structure but with a chloro group instead of a bromo group.
(9H-Fluoren-9-yl)methyl (6-iodohexyl)carbamate: Similar structure but with an iodo group instead of a bromo group.
(9H-Fluoren-9-yl)methyl (6-hydroxyhexyl)carbamate: Similar structure but with a hydroxy group instead of a bromo group.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromo group, which makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
359869-55-9 |
|---|---|
Fórmula molecular |
C21H24BrNO2 |
Peso molecular |
402.3 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-(6-bromohexyl)carbamate |
InChI |
InChI=1S/C21H24BrNO2/c22-13-7-1-2-8-14-23-21(24)25-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,20H,1-2,7-8,13-15H2,(H,23,24) |
Clave InChI |
DFAWPVRAFAMVAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


